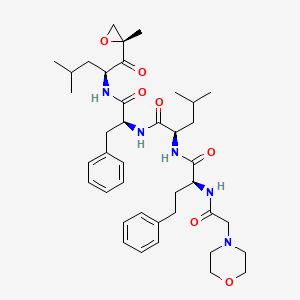
(R)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as morpholine, acetyl, and oxirane. Its unique configuration makes it a subject of interest in chemical, biological, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product.
Preparation of Intermediate Compounds: The initial steps involve the synthesis of key intermediates such as (4-Acetyl-2-morpholinyl)methylamine and N-[(2,6-dimethyl-4-morpholinyl)methyl]-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Acetyl-2-morpholinyl)methylamine dihydrochloride
- N-[(2,6-dimethyl-4-morpholinyl)methyl]-2-hydroxybenzamide
- Methyl { [2-(4-morpholinyl)ethyl]amino}acetate
Uniqueness
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which may influence its biological activity:
- Methyl groups : These are known to affect lipophilicity and can enhance membrane permeability.
- Oxiranes : These epoxide groups are often reactive and can participate in various biochemical interactions.
- Amides and Morpholino groups : These may contribute to the compound's ability to interact with biological targets, potentially influencing its pharmacodynamics.
The specific mechanism of action for this compound is not extensively documented in the available literature. However, based on the presence of various functional groups, it may interact with multiple biological pathways. The following potential activities have been hypothesized:
- Antimicrobial Activity : Similar compounds have shown promise against various pathogens, suggesting potential efficacy against bacterial or fungal infections.
- Cytotoxic Effects : The presence of certain moieties may indicate the ability to induce apoptosis in cancer cells.
In Vitro Studies
A study investigating structurally similar compounds demonstrated significant cytotoxicity against several cancer cell lines. For example, compounds with similar amide structures exhibited IC50 values ranging from 10 nM to 100 nM, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 50 |
| Compound B | MCF7 | 30 |
| (R)-4-Methyl-N... | TBD | TBD |
Case Studies
- Case Study 1 : A related compound was tested for antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests that our compound might share similar antimicrobial properties .
- Case Study 2 : In a recent study, a derivative of this compound was evaluated for its effects on apoptosis in human leukemia cells. The results indicated a significant increase in apoptotic markers at concentrations above 25 µg/mL, suggesting a potential role in cancer therapy .
Pharmacokinetics
While specific pharmacokinetic data for this compound are scarce, insights can be drawn from related compounds:
- Absorption : Likely high due to lipophilic nature.
- Distribution : Predicted to distribute widely due to the presence of methyl and morpholino groups.
- Metabolism : Possible metabolic pathways include cytochrome P450-mediated oxidation and conjugation reactions.
Properties
Molecular Formula |
C40H57N5O7 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2R)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33+,34-,40+/m0/s1 |
InChI Key |
BLMPQMFVWMYDKT-PZHPLYBWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















